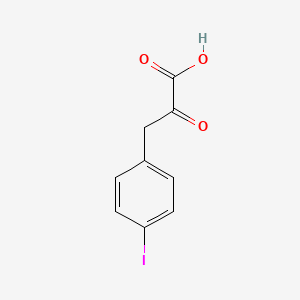

3-(4-Iodophenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18336173

Molecular Formula: C9H7IO3

Molecular Weight: 290.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7IO3 |

|---|---|

| Molecular Weight | 290.05 g/mol |

| IUPAC Name | 3-(4-iodophenyl)-2-oxopropanoic acid |

| Standard InChI | InChI=1S/C9H7IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |

| Standard InChI Key | DYVLZSNMVGHCLE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)I |

Introduction

3-(4-Iodophenyl)-2-oxopropanoic acid is an organoiodine compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. This compound is widely recognized for its unique combination of aromatic and aliphatic structural features, making it a versatile molecule in organic synthesis and medicinal chemistry.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H7IO3 |

| Molecular Weight | 292.08 g/mol |

| IUPAC Name | 3-(4-Iodophenyl)-2-oxopropanoic acid |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)I |

| InChI Key | DYVLZSNMVGHCLE-UHFFFAOYSA-N |

Synthesis and Preparation

Synthetic Routes:

The synthesis of 3-(4-Iodophenyl)-2-oxopropanoic acid typically involves the reaction of 4-iodophenylboronic acid with appropriate precursors under optimized conditions. This method ensures high yield and purity of the product.

Industrial Production:

For large-scale production, continuous flow reactors and automated systems are employed to maintain consistent quality and minimize by-products. These methods are designed to optimize reaction conditions such as temperature, solvent choice, and reaction time.

Chemical Reactions

3-(4-Iodophenyl)-2-oxopropanoic acid exhibits diverse reactivity due to its functional groups:

-

Oxidation: Produces carboxylic acids under specific conditions.

-

Reduction: Converts the compound into derivatives with altered functionalities.

-

Substitution: The iodine atom can be replaced with other substituents via coupling reactions, often using palladium catalysts.

Common Reagents:

-

Oxidizing agents: Potassium permanganate

-

Reducing agents: Lithium aluminum hydride

-

Catalysts: Palladium-based compounds

Biological Activity

This compound has demonstrated significant biological activity, primarily in medicinal chemistry applications:

-

Anticancer Activity: Preliminary studies suggest its potential to inhibit cancer cell proliferation by inducing apoptosis.

-

Anti-inflammatory Effects: It can reduce pro-inflammatory cytokines in vitro, indicating possible use in inflammatory disease management.

-

Enzyme Inhibition: It may act as an inhibitor for specific enzymes, modulating metabolic pathways.

Applications in Research and Industry

Research Applications:

-

Biochemical assays to study enzyme-substrate interactions.

-

Drug development targeting cancer and inflammation.

Industrial Applications:

-

Used as a building block in the synthesis of complex organic molecules.

-

Production of specialty chemicals and materials.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 3-(2-Iodophenyl)-2-oxopropanoic acid | Iodine at the ortho position | Different electrophilic reactivity |

| 3-(4-Methoxyphenyl)-2-oxopropanoic acid | Methoxy group instead of iodine | Altered electronic properties |

| 3-(2-Aminophenyl)-2-hydroxypropanoic acid | Amino group instead of iodine | Potential for different biological interactions |

Case Studies

Case Study 1: Anticancer Activity

In experiments with pancreatic cancer cell lines, the compound reduced cell viability in a dose-dependent manner while increasing markers of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In macrophage assays, it significantly decreased pro-inflammatory cytokine production, highlighting its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume